molecular formula C₇H₁₂O₇ B130973 D-Glycero-D-gulo-heptono-1,4-lactone CAS No. 60046-25-5

D-Glycero-D-gulo-heptono-1,4-lactone

Cat. No. B130973
CAS RN: 60046-25-5
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-JPRIQSOUSA-N
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Description

D-Glycero-D-gulo-heptono-1,4-lactone (GHL) is a versatile compound that serves as a precursor for the synthesis of various rare sugars and derivatives. It is a heptose, a seven-carbon sugar, which is not as common as hexoses like glucose but is still significant in biochemical processes and synthetic chemistry .

Synthesis Analysis

The synthesis of GHL and its derivatives has been explored in several studies. It can be used to create rare sugars with different oxidation levels at specific carbon positions, often without the need for chromatography . GHL can also be transformed into deoxyheptonolactones and anhydroheptonolactones through reactions such as hydrogenolysis and treatment with acids . Additionally, GHL has been used as a starting material for the synthesis of polyhydroxy amino acids, which are analogs of alanine with a polyhydroxy chain .

Molecular Structure Analysis

The molecular structure of GHL and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structure of benzylidene acetals derived from GHL . NMR spectroscopy has been used to study the conformation of aldonamides derived from GHL in solution and in the crystal state . The crystal structure of other derivatives has also been reported, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

GHL undergoes various chemical reactions that have been studied extensively. It can react with CrVI to yield D-gluconic acid, formic acid, and CrIII, with the reaction proceeding through a complex mechanism involving CrIV and CrV intermediates . The molecule can also undergo autohydrolysis in water, forming D-gluconic acid and D-glucono-1,4-lactone, which affects its taste and solution properties . Furthermore, GHL can be converted into a series of aroyl- and aryl-hydrazide derivatives, with the reactivity of these compounds being analyzed in terms of their dissociation constants and NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of GHL and its derivatives have been explored in relation to their structure and reactivity. The autohydrolysis of D-glucono-1,5-lactone, a related compound, in water illustrates changes in solute-solvent interaction and water structure, which correlate with a taste change from sweet to sour . The redox chemistry of GHL with chromium species has been studied, revealing the formation of various intermediate species and providing complete rate laws for the reaction . The crystal packing and hydrogen-bonding networks of aldonamides derived from GHL have been discussed, showing different modes of crystal packing depending on the N-substituent .

Scientific Research Applications

Synthesis of Derivatives

D-Glycero-D-gulo-heptono-1,4-lactone serves as a precursor for various derivatives. For instance, hydrogenolysis of its penta-acetate form yields 3-deoxy-D-gluco-heptono-1,4-lactone tetra-acetate, which can be further converted into different heptonolactones and heptono-1,4-lactones (Bock, Lundt, Pedersen, & Sonnichsen, 1988). Similarly, benzylidene acetals of heptonolactones have been prepared using D-glycero-D-gulo-heptono-1,4-lactone, demonstrating its utility in creating powerful chirons for chemical syntheses (Bichard, Bruce, Hughes, Girdhar, Fleet, & Watkin, 1993).

Complexation Chemistry

D-Glycero-D-gulo-heptono-1,4-lactone plays a significant role in redox reactions involving chromium. When used in excess, it reacts with CrVI, forming D-gluconic acid, formic acid, and CrIII. This complexation chemistry involves intermediates like CrIV and CrV, offering insights into the mechanistic aspects of redox processes in organic chemistry (Mangiameli et al., 2010).

Synthesis of Crystalline Derivatives

The compound has been used to synthesize crystalline derivatives such as 3-deoxy-D-gluco-heptofuranose. This involves benzoylation and various reduction processes, showcasing the versatility of D-glycero-D-gulo-heptono-1,4-lactone in carbohydrate chemistry (Jeroncic, Cirelli, & Lederkremer, 1987).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

properties

IUPAC Name

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018985
Record name Heptono-1,4-lactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glycero-D-gulo-heptono-1,4-lactone

CAS RN

89-67-8
Record name D-glycero-D-gulo-Heptonic acid, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptono-1,4-lactone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptono-1,4-lactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glycero-D-gulo-heptono-1,4-lactone
Source European Chemicals Agency (ECHA)
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Record name 1,4-HEPTONOLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
MF Mangiameli, JC Gonzalez, S García… - Journal of Physical …, 2010 - Wiley Online Library
When a 60‐times or higher excess of D‐glycero‐D‐gulo‐heptono‐1,4‐lactone (GHL) over Cr VI is used, reaction yields D‐gluconic acid, formic acid and Cr III as final products. The …
Number of citations: 8 onlinelibrary.wiley.com
K Bock, I Lundt, C Pedersen, R Sonnichsen - Carbohydrate research, 1988 - Elsevier
Hydrogenolysis of d-glycero-d-gulo-heptono-1,4-lactone penta-acetate gave 3-deoxy-d-gluco-heptonolactone tetra-acetate, which was converted easily into methyl 3-deoxy-d-gluco-…
Number of citations: 15 www.sciencedirect.com
AJ Metta-Magaña, R Reyes-Martínez, H Tlahuext - Carbohydrate research, 2007 - Elsevier
We report the preparation of 12 aldonamides derived from d-glycero-d-gulo-heptono-1,4-lactone, their NMR characterization and study ( 13 C, 1 H, 15 N NMR) in Me 2 SO-d 6 solution. …
Number of citations: 7 www.sciencedirect.com
RV Gómez, AA Kolender, O Varela - Carbohydrate research, 2006 - Elsevier
2-Amino-2,3-dideoxy-d-manno-heptonic acid (7) has been synthesized from 2,5,6,7-tetra-O-acetyl-3-deoxy-d-gluco-heptono-1,4-lactone (1), which was readily prepared from d-glycero-…
Number of citations: 5 www.sciencedirect.com
LO Jeroncic, OJ Varela, AF Cirelli, RM De Lederkremer - Tetrahedron, 1984 - Elsevier
A tri-unsaturated derivative, ie 3-benzoyloxy-5-(3-benzoyloxy-allylldene)-(5H)-furan-2-one (5 ), previously described as 3-benzoyloxy-5-(2-benzoyloxyallylidene)-(5H)-furan-2-one (3 ), …
Number of citations: 16 www.sciencedirect.com
JF Claire, WJ George - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
A practical synthesis of epimeric C-glycosides of glucofuranose from the cheap gluco-heptono-1,4-lactone is reported; the ring contractions of 2-O-triflates of protected gluco-heptono-1,5…
Number of citations: 16 pubs.rsc.org
WF Collin, GWJ Fleet, M Haraldsson, IC di Bello… - Carbohydrate …, 1990 - Elsevier
Effect on human liver glycosidases and short syntheses of la,2a,6a,7a,7aS-1,2,6,7-tetrahydroxypyrrolizidine from D- g/jwero-D-gu Page 1 Carbohydrate Research, 202 (1990) 105-l 16 Elsevier Science …
Number of citations: 20 www.sciencedirect.com
T Gunasundari… - European Journal of …, 2012 - Wiley Online Library
A short synthesis of thiosugar derivatives mimicking furanose, pyranose, and septanose structures has been achieved starting from L‐gulono‐1,4‐lactone and D‐glucoheptono‐1,4‐…
SM Sharaf, MAE Sallam, HA El Shenawy - Carbohydrate Research, 1981 - Elsevier
A series of aroyl- and aryl-hydrazide derivatives was prepared from d-glycero-d-gulo-heptono-1,4-lactone (1). The reactivity of the NH proton in these hydrazides, in terms of their …
Number of citations: 1 www.sciencedirect.com
I Søtofte - Acta Crystallographica Section C: Crystal Structure …, 1994 - scripts.iucr.org
The geometries of the lactone rings in the two struc-tures are similar. Differences between C7H1207 (I) and C21H24011S2 (II) occur in the conformation of the side chain with respect to …
Number of citations: 1 scripts.iucr.org

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